6-(2-Naphthyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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Overview
Description
6-(2-Naphthyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a complex organic compound with the molecular formula C16H10N2OS It is characterized by the presence of an imidazo[2,1-b][1,3]thiazole core fused with a naphthyl group and an aldehyde functional group at the 5-position
Mechanism of Action
Target of Action
Similar imidazothiazole derivatives have been reported to stimulate the human constitutive androstane receptor (car) nuclear translocation .
Mode of Action
It has been suggested that similar compounds may interact with their targets, leading to changes such as mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis .
Result of Action
The compound has been associated with cytotoxic activity against cancer cells . In particular, it has been shown to exhibit higher cytotoxic activity against cancer cells than normal cells . The compound’s action results in cellular effects such as mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis .
Biochemical Analysis
Cellular Effects
Related imidazothiazole derivatives have been shown to exhibit growth inhibitory effects on a broad range of human cancer cell lines
Molecular Mechanism
It is known that imidazothiazoles can stimulate the human constitutive androstane receptor (CAR) nuclear translocation . This suggests that 6-(2-Naphthyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Naphthyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a naphthylamine derivative and a thiazole precursor, the reaction proceeds through a series of steps involving condensation, cyclization, and oxidation to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Industrial production may also involve continuous flow processes to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(2-Naphthyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of 6-(2-Naphthyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid.
Reduction: Formation of 6-(2-Naphthyl)imidazo[2,1-b][1,3]thiazole-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-(2-Naphthyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde: Known for its use in activating nuclear receptors.
Imidazo[1,2-a]pyridine analogues: Exhibits significant activity against multidrug-resistant tuberculosis.
Uniqueness
6-(2-Naphthyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde stands out due to its unique naphthyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities.
Properties
IUPAC Name |
6-naphthalen-2-ylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS/c19-10-14-15(17-16-18(14)7-8-20-16)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTPNMZBPGOXNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(N4C=CSC4=N3)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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